2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride
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Overview
Description
Fluphenazine-d8 Dihydrochloride is a deuterated form of Fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. The compound is characterized by the substitution of eight hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluphenazine-d8 Dihydrochloride involves multiple steps, starting from the basic phenothiazine structure. The key steps include:
Nitration and Reduction: The phenothiazine core undergoes nitration followed by reduction to introduce amino groups.
Alkylation: The amino groups are then alkylated using deuterated alkylating agents to introduce deuterium atoms.
Formation of Piperazine Ring: The intermediate compounds are reacted with piperazine derivatives to form the final Fluphenazine structure.
Hydrochloride Formation: The final step involves the conversion of Fluphenazine-d8 to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Fluphenazine-d8 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducted in large reactors with precise control over temperature and pressure.
Purification: Multiple stages of purification, including crystallization and chromatography, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Fluphenazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Halogenated and Alkylated Products: Formed through substitution reactions.
Scientific Research Applications
Fluphenazine-d8 Dihydrochloride is widely used in scientific research, particularly in:
Pharmacokinetic Studies: Used to trace the metabolic pathways of Fluphenazine in the body.
Neuropharmacology: Studied for its effects on neurotransmitter systems, particularly dopamine.
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Drug Development: Helps in understanding the pharmacokinetics and dynamics of Fluphenazine and its derivatives
Mechanism of Action
Fluphenazine-d8 Dihydrochloride exerts its effects primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound also blocks α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Shares a similar mechanism of action but differs in potency and side effect profile.
Trifluoperazine: Another high-potency antipsychotic with a similar chemical structure
Uniqueness
Fluphenazine-d8 Dihydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms do not alter the pharmacological properties but allow for precise tracing in metabolic studies, providing valuable insights into the drug’s behavior in the body .
Properties
Molecular Formula |
C22H28Cl2F3N3OS |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.2ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H/i10D2,11D2,12D2,13D2;; |
InChI Key |
MBHNWCYEGXQEIT-FLZNRFFQSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
Origin of Product |
United States |
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